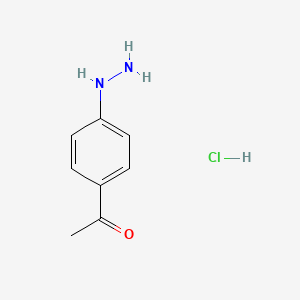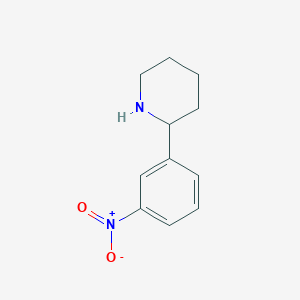
2,4-Dimethyl-1,3-thiazole-5-sulfonamide
Overview
Description
“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the IUPAC name 2,4-dimethyl-1,3-thiazole-5-sulfonamide . It has a molecular weight of 192.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Physical And Chemical Properties Analysis
“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Antiparasitic Activity
2,4-Dimethyl-1,3-thiazole-5-sulfonamide: has shown promising antiparasitic properties. Researchers have investigated its efficacy against protozoan parasites such as Leishmania and Plasmodium. In particular, it exhibits potent in vitro antipromastigote activity against Leishmania . Further studies are needed to explore its potential as a therapeutic agent for parasitic infections.
Antidiabetic Potential
The compound’s structural features make it an interesting candidate for antidiabetic drug development. Thiazole derivatives have been explored for their ability to modulate glucose metabolism2,4-Dimethyl-1,3-thiazole-5-sulfonamide may interact with relevant molecular targets involved in glucose homeostasis . Investigating its effects on insulin sensitivity and glucose uptake could provide valuable insights.
Anti-Inflammatory Properties
Thiazole derivatives have been associated with anti-inflammatory effects. Although specific studies on this compound are limited, related thiazole derivatives have demonstrated anti-inflammatory activity in animal models. Researchers have evaluated their impact on inflammatory markers and tissue edema . Further investigations could reveal whether 2,4-Dimethyl-1,3-thiazole-5-sulfonamide shares similar properties.
Future Directions
Thiazoles, including “2,4-Dimethyl-1,3-thiazole-5-sulfonamide”, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules , potentially leading to the development of new medications .
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes when they enter physiological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURSUYIBLKIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)
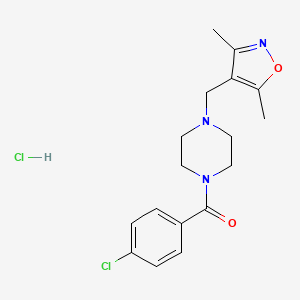
![3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one](/img/structure/B2718552.png)
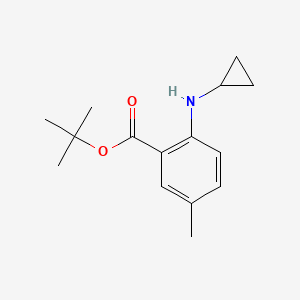
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)
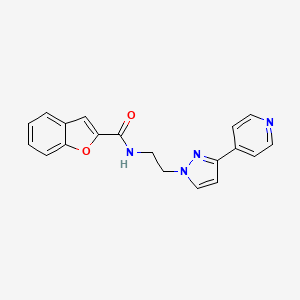
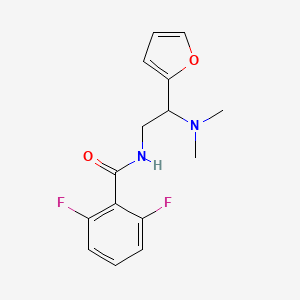
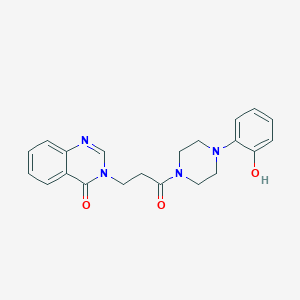
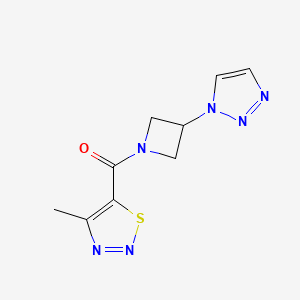
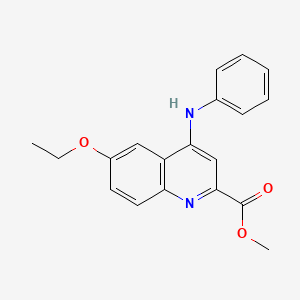
![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)
